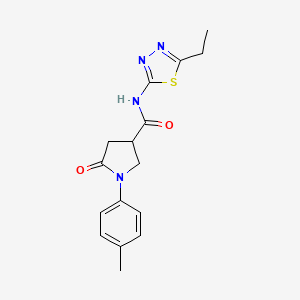![molecular formula C23H25N3S B5572330 N-[4-(methylthio)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5572330.png)
N-[4-(methylthio)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(methylthio)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine is a useful research compound. Its molecular formula is C23H25N3S and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.17691898 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis Applications
- N-1-Naphthyl-3-oxobutanamide is used in heterocyclic synthesis to create various derivatives, including thieno[2,3-b]pyridine derivatives, which can have potential applications in medicinal chemistry and drug development (Hussein et al., 2009).
Luminescent Properties and Photo-induced Electron Transfer
- Novel piperazine-substituted naphthalimide model compounds exhibit unique luminescent properties and photo-induced electron transfer, useful in the development of pH probes and fluorescent materials (Gan et al., 2003).
Synthesis of Piperazine Derivatives as Receptor Antagonists
- Piperazine derivatives have been synthesized and evaluated as antagonists for specific receptors like 5-HT7, indicating their potential application in the development of treatments for various neurological disorders (Yoon et al., 2008).
Oxidative Metabolism in Drug Development
- Studies on the oxidative metabolism of compounds like Lu AA21004, a novel antidepressant, involve the use of piperazine derivatives. Understanding their metabolism can inform the safety and efficacy of new drugs (Hvenegaard et al., 2012).
Conformational Study of Piperidine-Fused Derivatives
- Piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine are studied for their conformational properties, which is significant for the design and synthesis of novel organic compounds (Csütörtöki et al., 2012).
Fluorescent Logic Gates in Chemical Sensing
- The development of fluorescent logic gates using piperazine-substituted compounds can have applications in chemical sensing and signaling, especially in biological environments (Gauci & Magri, 2022).
Thrombin Inhibitors in Medical Therapeutics
- Piperazide derivatives of 3-amidinophenylalanine, used as thrombin inhibitors, show potential as therapeutic agents in blood coagulation disorders (Stürzebecher et al., 1997).
Serotonin Ligands in Neuropharmacology
- Arylpiperazine derivatives acting as high-affinity serotonin ligands have implications in the development of treatments for various psychiatric and neurological disorders (Glennon et al., 1988).
Anti-Acetylcholinesterase Activity in Neurodegenerative Diseases
- Piperidine derivatives with anti-acetylcholinesterase activity have potential use in the treatment of neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Anticancer Properties in Chemotherapy
- Benzochromene derivatives synthesized using piperazine catalysts demonstrate anticancer properties, particularly in colorectal cancer treatment (Ahagh et al., 2019).
Eigenschaften
IUPAC Name |
(E)-1-(4-methylsulfanylphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3S/c1-27-22-11-9-19(10-12-22)17-24-26-15-13-25(14-16-26)18-21-7-4-6-20-5-2-3-8-23(20)21/h2-12,17H,13-16,18H2,1H3/b24-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZXIAJMKQJUCO-JJIBRWJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)


![6-{[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B5572271.png)
![(3S,4R)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)
![3,5-dimethyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5572276.png)

![1-[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(2,5-dimethylphenyl)ethanone](/img/structure/B5572290.png)
![3-[(3,4-Dimethoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B5572316.png)

![Methyl 4-{[4-(cyanomethyl)phenyl]carbamoyl}benzoate](/img/structure/B5572319.png)
![2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B5572325.png)

![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone](/img/structure/B5572342.png)
